molecular formula C8H17NO3 B1277940 Tert-butyl N-(2-hydroxypropyl)carbamate CAS No. 95656-86-3

Tert-butyl N-(2-hydroxypropyl)carbamate

Cat. No.: B1277940
CAS No.: 95656-86-3
M. Wt: 175.23 g/mol
InChI Key: YNJCFDAODGKHAV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl N-(2-hydroxypropyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with 2-amino-1-propanol. The reaction typically occurs in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions generally involve maintaining the temperature at room temperature and using an inert solvent like dichloromethane.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2-hydroxypropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of tert-butyl N-(2-hydroxypropyl)carbamate involves its role as a protecting group. The tert-butyl group provides steric hindrance, protecting the amine group from unwanted reactions. The carbamate group can be easily removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine .

Biological Activity

Tert-butyl N-(2-hydroxypropyl)carbamate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C10_{10}H21_{21}N1_{1}O3_{3}
  • Molecular Weight : Approximately 189.25 g/mol
  • IUPAC Name : tert-butyl N-[(2R)-2-hydroxypropyl]-N-methylcarbamate

The compound features a tert-butyl group, a hydroxypropyl moiety, and a carbamate functional group, which contribute to its biological activity. The steric hindrance from the tert-butyl group and the potential for hydrogen bonding from the hydroxypropyl group enhance its interaction with biological targets.

The biological activity of this compound is primarily attributed to the formation of stable complexes with enzymes due to its carbamate moiety. This interaction can modulate enzyme activity through:

  • Enzyme Inhibition : The carbamate group can form covalent bonds with active site residues of enzymes, effectively inhibiting their function.
  • Hydrogen Bonding : The hydroxypropyl group facilitates additional hydrogen bonding interactions, enhancing binding affinity to specific receptors or enzymes.

Biological Activity

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Studies have shown that this compound has potential as an antimicrobial agent, inhibiting the growth of various pathogens.
  • Anticancer Properties : Preliminary investigations suggest that it may possess anticancer properties by modulating cell signaling pathways involved in tumor growth.
  • Enzyme Modulation : It acts as an enzyme inhibitor, which could be beneficial in therapeutic contexts where enzyme regulation is critical.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits growth of bacteria and fungi,
AnticancerModulates pathways related to cancer cell proliferation
Enzyme InhibitionForms stable complexes with enzymes,

Case Study: Antimicrobial Efficacy

In a study examining the antimicrobial properties of various carbamates, this compound was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, suggesting its potential utility in developing new antimicrobial agents.

Pharmacokinetics and Bioavailability

Pharmacokinetic studies have demonstrated that this compound exhibits favorable absorption characteristics when administered orally. It remains stable under physiological conditions, allowing for sustained release and activity over time. This stability is crucial for its potential use in therapeutic applications where prolonged action is desired.

Properties

IUPAC Name

tert-butyl N-(2-hydroxypropyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-6(10)5-9-7(11)12-8(2,3)4/h6,10H,5H2,1-4H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNJCFDAODGKHAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90432795
Record name Tert-butyl N-(2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

95656-86-3
Record name Tert-butyl N-(2-hydroxypropyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90432795
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-(2-hydroxypropyl)carbamate
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